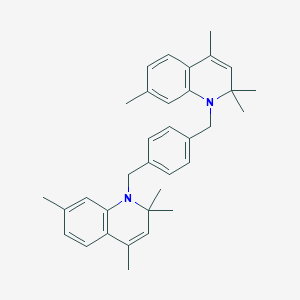![molecular formula C23H22N2 B412442 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 113305-21-8](/img/structure/B412442.png)
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzonitrile group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a pentyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of liquid crystal materials for electro-optical devices due to its unique structural properties
作用机制
The mechanism of action of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-[4-(5-Pentylpyrimidin-2-yl)phenyl]benzonitrile: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a nitrile group and a pentyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
113305-21-8 |
|---|---|
分子式 |
C23H22N2 |
分子量 |
326.4g/mol |
IUPAC 名称 |
4-[4-(5-pentylpyridin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C23H22N2/c1-2-3-4-5-19-8-15-23(25-17-19)22-13-11-21(12-14-22)20-9-6-18(16-24)7-10-20/h6-15,17H,2-5H2,1H3 |
InChI 键 |
WRHGRPCYXNZQHI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
规范 SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



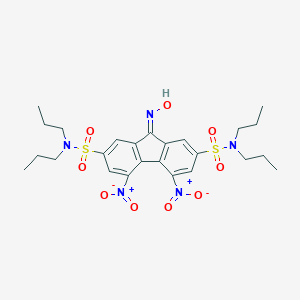
![N-[2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitrofluoren-9-ylidene]hydroxylamine](/img/structure/B412362.png)
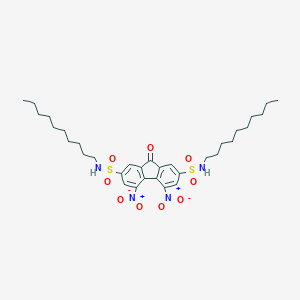
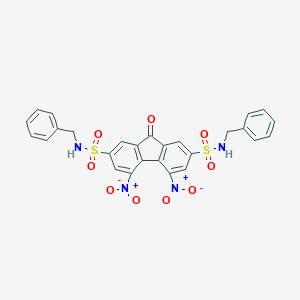
![Ethyl 4,10-bis(2,5-dimethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B412365.png)
![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)
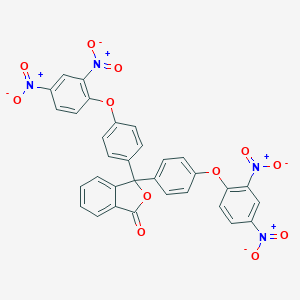
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)
![1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-[(E)-hexadec-5-enyl]pyrrolidine-2,5-dione](/img/structure/B412373.png)
methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B412374.png)
![5-(4-methoxyphenyl)-1-(4-methylphenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412378.png)
![3'-(4-Nitrophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B412379.png)
